Furocaespitane
CAS No.: 51847-78-0
Cat. No.: VC1931985
Molecular Formula: C12H16BrClO
Molecular Weight: 291.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51847-78-0 |
---|---|
Molecular Formula | C12H16BrClO |
Molecular Weight | 291.61 g/mol |
IUPAC Name | 3-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2-methylfuran |
Standard InChI | InChI=1S/C12H16BrClO/c1-8-10(4-6-15-8)9-3-5-12(2,14)11(13)7-9/h4,6,9,11H,3,5,7H2,1-2H3/t9-,11-,12-/m0/s1 |
Standard InChI Key | PIJSECHHFPTCLU-DLOVCJGASA-N |
Isomeric SMILES | CC1=C(C=CO1)[C@H]2CC[C@]([C@H](C2)Br)(C)Cl |
SMILES | CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Canonical SMILES | CC1=C(C=CO1)C2CCC(C(C2)Br)(C)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Biogenetic Relationships
Relationship with Caespitol
Furocaespitane is biogenetically related to caespitol, another C12 terpenoid isolated from Laurencia caespitosa . The structural similarities and potential biosynthetic connections between these compounds provide insights into the metabolic pathways operating in this red algal species. Research has confirmed the structure of furocaespitane and established its connection to caespitol, suggesting a common biosynthetic origin for these degraded terpenoids . The elucidation of these relationships contributes to our understanding of the biosynthetic capabilities of Laurencia species and the diversity of secondary metabolites they produce. The structural features shared between furocaespitane and caespitol likely reflect common biosynthetic precursors and transformation pathways, illuminating the intricate biochemistry of these marine organisms. Further investigation of these relationships could potentially reveal additional metabolites within this biosynthetic network and provide deeper insights into the chemical ecology of Laurencia caespitosa.
Research Significance
Contribution to Marine Natural Products Chemistry
The identification and structural characterization of furocaespitane represents a significant contribution to the field of marine natural products chemistry, expanding our knowledge of the structural diversity and biosynthetic capabilities of red algae . The compound adds to the growing inventory of unique secondary metabolites isolated from Laurencia species, which are recognized as prolific producers of halogenated terpenoids and other specialized compounds. The structural elucidation of furocaespitane, particularly through the application of X-ray crystallography to determine its absolute configuration, demonstrates the advancement of analytical techniques in natural products research during the late 1980s. The discovery of furocaespitane also contributes to our understanding of the chemical ecology of marine environments, potentially providing insights into the adaptive strategies and ecological interactions of red algae. Furthermore, as a structurally unique natural product, furocaespitane serves as a potential lead structure for further chemical and biological investigations, including possible applications in drug discovery and development.
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